molecular formula C26H24ClNO4 B2803883 4-{[(4-chlorophenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid CAS No. 2137580-02-8

4-{[(4-chlorophenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid

Cat. No.: B2803883
CAS No.: 2137580-02-8
M. Wt: 449.93
InChI Key: QAWKJHRSPUIDAK-UHFFFAOYSA-N
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Description

This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a 4-chlorobenzyl group attached to the nitrogen of a butanoic acid backbone. The Fmoc group (9H-fluoren-9-ylmethoxy carbonyl) is widely used in solid-phase peptide synthesis (SPPS) due to its base-labile protection, enabling orthogonal deprotection strategies . The 4-chlorophenyl substituent introduces steric bulk and electron-withdrawing properties, which may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClNO4/c27-19-13-11-18(12-14-19)16-28(15-5-10-25(29)30)26(31)32-17-24-22-8-3-1-6-20(22)21-7-2-4-9-23(21)24/h1-4,6-9,11-14,24H,5,10,15-17H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWKJHRSPUIDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCCC(=O)O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137580-02-8
Record name 4-{[(4-chlorophenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-chlorophenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 4-chlorophenylmethyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to form the 4-chlorophenylmethyl intermediate.

    Introduction of the fluorenylmethoxycarbonyl group: The intermediate is then reacted with 9H-fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions to introduce the fluorenylmethoxycarbonyl protecting group.

    Coupling with amino butanoic acid: The final step involves the coupling of the protected intermediate with amino butanoic acid using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-chlorophenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structural components suggest that it may exhibit properties beneficial for targeting specific biological pathways.

Case Studies and Research Findings

  • Antioxidant Activity : Research indicates that compounds similar to 4-{[(4-chlorophenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid can exhibit antioxidant properties, which are crucial in mitigating oxidative stress-related diseases .
  • Drug Design : The compound's ability to modify biological interactions makes it a candidate for drug design, particularly in creating inhibitors for specific enzymes involved in disease processes.

Biochemical Research

The compound's interactions with proteins and enzymes can provide insights into biochemical pathways and mechanisms of action.

Applications in Biochemical Studies

  • Enzyme Inhibition : Studies have shown that similar compounds can act as enzyme inhibitors, potentially leading to the development of new therapeutic agents .
  • Protein Interaction Studies : The unique fluorene moiety can be utilized in fluorescence studies to track protein interactions in live cells, providing real-time data on cellular processes.

Material Science

Given its unique chemical structure, this compound may also find applications in material science.

Potential Applications

  • Polymer Chemistry : The compound could be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.
  • Nanotechnology : Its ability to form stable complexes may be exploited in the design of nanocarriers for drug delivery systems.

Analytical Chemistry

The compound can serve as a standard or probe in various analytical techniques due to its distinct spectral properties.

Use in Analytical Methods

  • Spectroscopic Analysis : The unique functional groups present in the compound allow for its detection and quantification using techniques such as NMR and mass spectrometry.
  • Chromatography : It can be used as a reference standard in chromatographic methods, aiding in the separation and analysis of similar compounds.

Summary Table of Applications

Application AreaSpecific UsesExample Studies/Findings
Medicinal ChemistryDrug Design, Antioxidant ActivityPotential enzyme inhibitors
Biochemical ResearchProtein Interaction StudiesReal-time tracking of cellular processes
Material SciencePolymer Chemistry, NanotechnologyEnhanced properties in polymer matrices
Analytical ChemistrySpectroscopic Analysis, ChromatographyReference standard for chromatographic methods

Mechanism of Action

The mechanism of action of 4-{[(4-chlorophenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The fluorenylmethoxycarbonyl group can provide steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ in backbone length, substituent groups, and stereochemistry. Key examples include:

Compound Name Substituent/Backbone Variation Key Properties/Applications Reference
(R)-4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pentanoic acid (65a) Pentanoic acid backbone; R-configuration Yield: 88%, m.p. 140–141°C; used in peptide mimics
(3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4-(4-iodophenyl)butanoic acid 4-Iodophenyl substituent; R-configuration Potential radiopharmaceutical applications
1-[(4-Chlorophenyl)methyl]-4-(Fmoc-amino)-4-piperidinecarboxylic acid Piperidine ring; 4-chlorobenzyl group Enhanced rigidity for receptor binding
4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4-phenylbutanoic acid Phenyl substituent at C4 Discontinued commercial availability
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., 4-chlorophenyl, 4-iodophenyl) increase acidity of the carboxylic acid and may enhance stability toward oxidation .
    • Bulky groups (e.g., tert-butyl in ) reduce solubility in polar solvents but improve lipophilicity for membrane penetration .
    • Stereochemistry : Enantiomers like (R)- and (S)-configured analogs () exhibit distinct biological activities due to chiral recognition in target binding .

Physical and Spectroscopic Properties

  • Melting Points : Fmoc-protected analogs exhibit melting points between 120°C and 150°C, influenced by crystallinity and substituent interactions .
  • Spectroscopic Characterization: 1H/13C NMR: Aromatic protons of the Fmoc group resonate at δ 7.2–7.8 ppm, while aliphatic backbone signals appear at δ 1.5–4.5 ppm . HRMS: Accurate mass analysis confirms molecular formulas (e.g., C23H19ClNO4 for the target compound) with <5 ppm error .

Biological Activity

4-{[(4-chlorophenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid, also known by its CAS number 2137580-02-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant studies.

Antimicrobial Properties

Studies have indicated that derivatives of butanoic acids can exhibit significant antimicrobial activities. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The disk diffusion method has been employed in various studies to assess the antimicrobial efficacy of such compounds, revealing promising results against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundActivity Against Gram-positiveActivity Against Gram-negative
Compound AHighModerate
Compound BModerateHigh
This compoundHighModerate

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Similar compounds have been investigated for their ability to inhibit pro-inflammatory cytokines. Research indicates that butanoic acid derivatives can modulate immune responses, potentially reducing inflammation in various models .

Antinociceptive Activity

Research has also highlighted the antinociceptive properties of related compounds. For example, studies conducted on similar structures have demonstrated their effectiveness in pain relief models, suggesting that this compound may possess similar effects .

Case Studies and Research Findings

  • Antimicrobial Study : A study published in MDPI evaluated several derivatives of butanoic acids for antimicrobial activity. The results indicated that certain modifications significantly enhanced activity against specific bacterial strains .
  • Inflammation Model : In a model assessing the anti-inflammatory effects of related compounds, it was found that these derivatives could significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism for reducing inflammation .
  • Pain Relief Research : Another study explored the analgesic properties of structurally similar compounds. The findings suggested that these compounds could effectively reduce pain responses in animal models, indicating potential therapeutic applications for pain management .

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